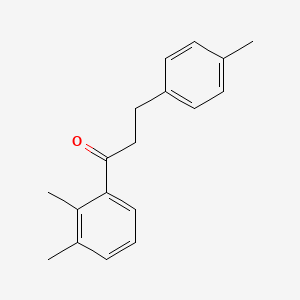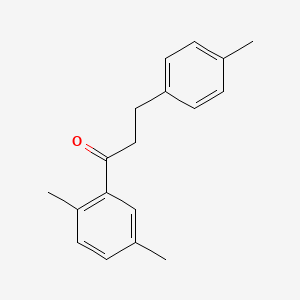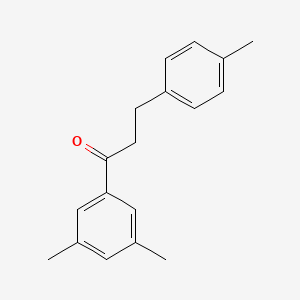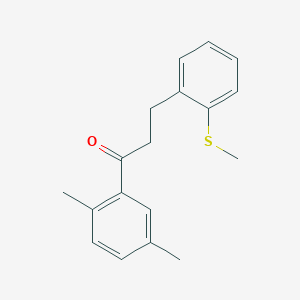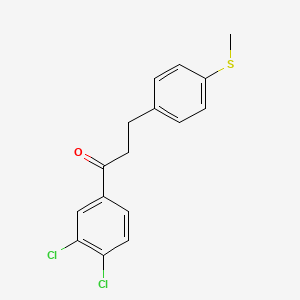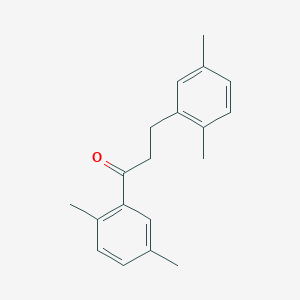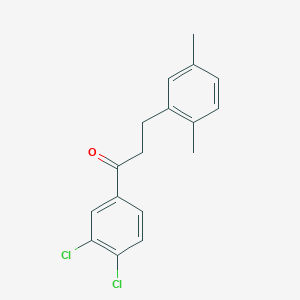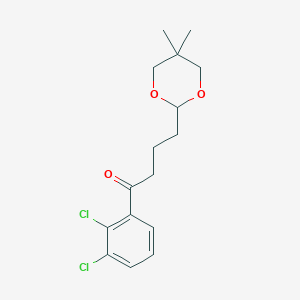
2',3'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone
Descripción general
Descripción
2,3'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone (DCB) is an important organic compound that has a wide range of applications in the scientific and industrial fields. DCB is a colorless crystalline solid that has a melting point of 108-110 °C. It is a derivative of butyrophenone, a class of compounds with a unique combination of properties that make them useful for a variety of applications. DCB is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in the synthesis of other organic compounds.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
One-Pot Synthesis of Substituted 2-Pyrone Derivatives
A method involving the reaction of (chlorocarbonyl)phenyl ketene with 1,3-diketones, including 5,5-dimethyl-1,3-cyclohexanedione, a derivative similar to the compound , to synthesize 2-pyrone derivatives. This approach offers an efficient route to prepare tetrasubstituted 2-pyrones with good yield (Sheibani et al., 2004).
Regioselective Metalation of Aminopicolines
The synthesis of 2-(1,3-Dioxan-2-yl)-3-methyl-4- and 2-chloro-3,4-dimethyl-5-pivaloylaminopyridines, related in structure to the compound, demonstrates the potential for creating naphthyridines through regioselective lithiation (Straub, 1993).
Stepwise Synthesis of Oligophenylenevinylenes
A study involving monomers similar to 2',3'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone for the synthesis of oligophenylenevinylenes, highlighting their use in plastic solar cells. This research underlines the potential application in the field of renewable energy (Jørgensen & Krebs, 2005).
Pharmacological Exploration
Synthesis of Antiviral Acyclonucleosides
The compound is structurally related to intermediates used in the synthesis of antiviral acyclonucleosides, demonstrating its potential application in pharmaceutical research (Harnden & Jarvest, 1985).
Anti-inflammatory Drug Development
The synthesis of N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids for anti-inflammatory purposes. This research suggests the potential of derivatives of 2',3'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone in developing new anti-inflammatory drugs (Li et al., 2008).
Materials Science and Crystallography
- Synthesis and Crystal Structures of Derivatives: Investigation into the synthesis and crystal structures of butyrate and 1,3-dioxane derivatives, offering insights into the structural properties of compounds similar to the one (Jebas et al., 2013).
Propiedades
IUPAC Name |
1-(2,3-dichlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2O3/c1-16(2)9-20-14(21-10-16)8-4-7-13(19)11-5-3-6-12(17)15(11)18/h3,5-6,14H,4,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXWXHFXFUOERU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCC(=O)C2=C(C(=CC=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646050 | |
| Record name | 1-(2,3-Dichlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',3'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone | |
CAS RN |
898756-83-7 | |
| Record name | 1-(2,3-Dichlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



